6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
6-Methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a fused heterocyclic compound featuring a thiazolo-triazinone core substituted with a methyl group at position 6 and a phenylmethylidene moiety at position 2. This compound is synthesized via a one-pot reaction of 6-methyl-3-thioxo-1,2,4-triazin-5-one with aldehydes (e.g., benzaldehyde derivatives) and chloroacetic acid under acidic conditions (AcOH/H⁺), followed by Knoevenagel condensation to introduce the arylidene group .
Properties
CAS No. |
53047-85-1 |
|---|---|
Molecular Formula |
C13H9N3O2S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C13H9N3O2S/c1-8-11(17)14-13-16(15-8)12(18)10(19-13)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7- |
InChI Key |
AAFUPLNBCVQQBL-YFHOEESVSA-N |
SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=C3)SC2=NC1=O |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=NC1=O |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=C3)SC2=NC1=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione , also known by its chemical identifier CID 1554750, belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a thiazolo-triazine core which is known for its diverse biological activities. The presence of the methyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
A significant focus of research on this compound has been its anticancer properties . Studies have demonstrated that derivatives of thiazolo-triazine compounds exhibit notable antiproliferative effects against various cancer cell lines.
-
Mechanism of Action : The proposed mechanisms include:
- Inhibition of cell proliferation : The compound has shown IC50 values in the micromolar range against several cancer cell lines.
- Induction of apoptosis : It may trigger programmed cell death pathways in malignant cells.
- Inhibition of migration : Some studies indicate that it can inhibit the migration of cancer cells, which is crucial for metastasis.
-
Case Studies :
- A study reported that a related thiazolo-triazine derivative exhibited an IC50 value of approximately 10 µM against pancreatic cancer cells (SUIT-2) and significantly inhibited their migration in wound-healing assays .
- Another investigation highlighted the cytotoxic effects against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells with IC50 values ranging from 1.4 to 4.2 µM for structurally related compounds .
Other Biological Activities
Beyond anticancer effects, thiazolo-triazine derivatives are being explored for additional pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential as antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies indicate that these compounds may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Thiazolo[3,2-b][1,2,4]triazinone vs. Thieno[2,3-d]pyrimidinone The thiazolo-triazinone nucleus exhibits >60% structural similarity to thieno[2,3-d]pyrimidinone in molecular overlay studies. This similarity has inspired drug design strategies, where replacing the pyrimidinone core with thiazolo-triazinone enhances bioactivity. For example, 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives show improved pharmacological profiles compared to thieno-pyrimidinones, likely due to increased hydrogen-bonding interactions .
Structure-Activity Relationship (SAR) Insights
Position 2 (Arylidene Group) Phenylmethylidene groups enhance cytotoxicity but may reduce anticonvulsant activity compared to smaller substituents (e.g., 4-fluoro). Electron-withdrawing groups (e.g., 4-dimethylamino in ) improve solubility and target binding via charge interactions .
Position 6 (Methyl Group)
- The methyl group in the target compound contributes to metabolic stability but may sterically hinder interactions with hydrophobic enzyme pockets .
Dione vs.
Preparation Methods
Core Synthetic Strategies for Thiazolo[3,2-b]Triazine Systems
The thiazolo[3,2-b]triazine scaffold is typically constructed via annelation of a thiazole ring onto a preformed 1,2,4-triazine moiety or vice versa. For 6-methyl-2-(phenylmethylidene)-2H,3H,7H-thiazolo[3,2-b]triazine-3,7-dione, two primary routes dominate the literature:
One-Pot Cyclocondensation Approach
The most efficient method involves a one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro-triazin-5(2H)-one 1 with benzaldehyde 2a and chloroacetic acid in refluxing acetic acid. This cascade process achieves simultaneous thiazole ring formation and Knoevenagel condensation:
Reaction Conditions
- Reactants :
- Solvent : Glacial acetic acid
- Temperature : Reflux (118°C)
- Time : 4–6 hours
- Yield : 72–78%
Mechanistic Insights
- Thiazole Formation : Chloroacetic acid facilitates nucleophilic displacement of the thiol group in 1 , forming a thiazolidinone intermediate.
- Knoevenagel Condensation : The active methylene group at C-2 of the triazinone reacts with benzaldehyde under acidic conditions, eliminating water to generate the phenylmethylidene substituent.
Key Characterization Data
Optimization of Critical Reaction Parameters
Solvent and Catalyst Screening
Comparative studies reveal solvent-dependent efficiency:
| Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | None | Reflux | 6 | 72 |
| Ethanol | Piperidine | Reflux | 2 | 89 |
| DMF | NH4OAc | 80°C | 4 | 68 |
| Toluene | – | Reflux | 8 | <20 |
Ethanol with piperidine provides optimal results due to:
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Comparative Analysis of Synthetic Routes
| Parameter | One-Pot Method | Stepwise Method |
|---|---|---|
| Total Yield | 72% | 76% (85% × 89%) |
| Purity (HPLC) | 92% | 98% |
| Scalability | Limited | Excellent |
| Byproduct Formation | 8–12% | <3% |
The stepwise approach is preferred for large-scale synthesis due to better control over intermediate purity and reduced side reactions.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of substituted benzylidene derivatives with thiazolo-triazine precursors under reflux conditions (e.g., ethanol or THF as solvents).
- Step 2 : Cyclization using potassium carbonate (K₂CO₃) and catalytic KI to form the fused heterocyclic core.
- Step 3 : Purification via recrystallization (ethanol or acetone) to isolate the final product .
- Critical Parameters : Solvent polarity, temperature (70–80°C), and reaction time (24–48 hours) significantly affect yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C-NMR : Confirm regiochemistry of substituents (e.g., benzylidene orientation) and assess purity.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches in the thiazolo-triazine core.
- ESI-MS : Verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do substituents on the benzylidene group influence bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., methoxy, halogen, or alkyl groups) using:
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases).
- Molecular Docking : Predict binding affinities to active sites (e.g., ATP-binding pockets) using software like AutoDock Vina .
- Example : Methoxy groups enhance solubility but may reduce membrane permeability, as seen in analogs with 3,4-dimethoxybenzyl substituents .
Q. How can contradictions in reported biological data be resolved?
- Methodology :
- Dose-Response Analysis : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Kinetic Assays : Distinguish between competitive/non-competitive inhibition modes (e.g., Lineweaver-Burk plots for enzyme kinetics).
- Control Experiments : Validate target specificity using knock-out cell lines or isothermal titration calorimetry (ITC) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2–4 hours) while maintaining >80% yield .
- Continuous Flow Systems : Improve reproducibility for multi-step reactions by minimizing intermediate handling .
Experimental Design & Data Interpretation
Q. How to design experiments for assessing photostability?
- Methodology :
- UV-Vis Spectroscopy : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via absorbance changes.
- HPLC-MS : Quantify degradation products and identify structural modifications (e.g., oxidation of the benzylidene group) .
Q. What computational approaches predict metabolic pathways?
- Methodology :
- In silico Tools : Use MetaSite or GLORYx to simulate cytochrome P450-mediated metabolism.
- MD Simulations : Track interactions with metabolic enzymes (e.g., CYP3A4) over 100-ns trajectories to identify vulnerable sites .
Structural and Mechanistic Insights
Q. How does the Z/E isomerism of the benzylidene group affect activity?
- Methodology :
- X-Ray Crystallography : Resolve stereochemistry (e.g., Z-configuration preferred for planar alignment with target sites).
- NOESY NMR : Detect spatial proximity between protons on the benzylidene and thiazolo-triazine moieties .
Q. What mechanistic insights explain its inhibitory activity?
- Methodology :
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target enzymes upon compound binding.
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (ka/kd) to infer binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
